molecular formula C19H21N3 B5907217 1-Methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]indole

1-Methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]indole

Cat. No.: B5907217
M. Wt: 291.4 g/mol
InChI Key: GWZMSTKWOOJNKY-UHFFFAOYSA-N
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Description

1-Methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]indole is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-Methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]indole involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction typically requires refluxing in acetic acid or hydrochloric acid. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

1-Methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

1-Methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]indole involves its interaction with specific molecular targets. The indole ring can bind to various receptors, influencing biological pathways. For example, it may interact with enzymes or receptors involved in inflammation, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

1-Methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]indole can be compared with other indole derivatives such as:

Each of these compounds has unique properties and applications, highlighting the versatility of the indole scaffold in scientific research.

Properties

IUPAC Name

1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3/c1-21-13-15(16-7-2-3-9-18(16)21)14-22-12-6-10-19(22)17-8-4-5-11-20-17/h2-5,7-9,11,13,19H,6,10,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZMSTKWOOJNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CN3CCCC3C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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